![molecular formula C9H8Cl2N2 B12111533 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)-](/img/structure/B12111533.png)
1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- is a heterocyclic aromatic compound that features a benzimidazole core with chloro substituents
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- typically involves the reaction of o-phenylenediamine with chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The chloroethyl group can be hydrolyzed to form corresponding alcohols or acids
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiparasitic activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.
6-Chloro-1H-benzimidazole-2-carboxylic acid: Studied for its potential as an antimicrobial agent.
5,6-Dichlorobenzimidazole: Investigated for its antiviral properties
The uniqueness of 1H-Benzimidazole, 6-chloro-2-(1-chloroethyl)- lies in its specific chloroethyl substituent, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H8Cl2N2 |
---|---|
Molekulargewicht |
215.08 g/mol |
IUPAC-Name |
6-chloro-2-(1-chloroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H8Cl2N2/c1-5(10)9-12-7-3-2-6(11)4-8(7)13-9/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
JPKIWNPJNUNQTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.